3-Nitro-1H-indazole

Descripción general

Descripción

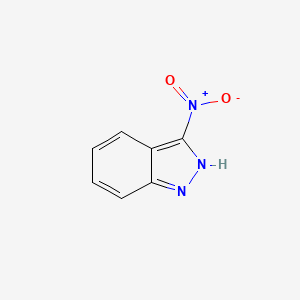

3-Nitro-1H-indazole is an organic compound with the molecular formula C7H5N3O2. It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. The nitro group at the 3-position of the indazole ring imparts unique chemical and biological properties to this compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-1H-indazole typically involves nitration of indazole derivatives. One common method is the nitration of 1H-indazole using nitric acid in the presence of sulfuric acid. This reaction proceeds under controlled temperature conditions to ensure selective nitration at the 3-position .

Industrial Production Methods: Industrial production of this compound may involve optimized nitration processes using continuous flow reactors to enhance yield and purity. The use of catalysts and solvents can further improve the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: 3-Nitro-1H-indazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Cyclization: Strong acids or bases to facilitate ring closure reactions.

Major Products Formed:

Reduction: 3-Amino-1H-indazole.

Substitution: Halogenated derivatives of this compound.

Cyclization: Various fused heterocyclic compounds.

Aplicaciones Científicas De Investigación

3-Nitro-1H-indazole is a nitroindazole derivative that is investigated for use in pharmaceutical development, material science, biological research, analytical chemistry, and environmental science .

Pharmaceutical Development

this compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents due to its ability to inhibit specific cellular pathways . Indazole derivatives display a wide range of biological activities such as anti-inflammatory, anti-tumor, anti-HIV, antimicrobial, antiparasitic, antiplatelet, and serotonin 5-HT3 receptor antagonist activities .

Material Science

It is used in the formulation of advanced materials, including polymers and coatings, that require enhanced thermal stability and chemical resistance .

Biological Research

Researchers employ this compound to study its effects on biological systems, helping to elucidate mechanisms of action in drug design and development .

Analytical Chemistry

It acts as a reference standard in analytical methods, aiding in the detection and quantification of related compounds in complex mixtures .

Environmental Science

The compound is explored for its potential applications in environmental remediation, particularly in the degradation of pollutants due to its reactive nature .

Several studies also highlight the use of nitroindazole derivatives in other applications:

- Antileishmanial Activity: Derivatives of 3-chloro-6-nitro-1H-indazole have been tested in vitro for antileishmanial activity against Leishmania species, with some derivatives exhibiting strong to moderate activity .

- Antichagasic Activity: Other nitroheterocycles, including indazole-based derivatives, have been investigated for their antichagasic activity, showing moderately active derivatives against T. cruzi epimastigotes .

- Direct Arylation: 1H-indazole and 1H-7-azaindazole have been used in C3 direct arylation with various aryl iodides .

- Synthesis of Heterocyclic Systems: Nitroindazole derivatives are used in the synthesis of new heterocyclic systems . The reaction of nitroindazoles with 1,2-dibromoethane can afford N-(2-bromoethyl)- and N-vinyl-nitroindazoles .

Mecanismo De Acción

The biological activity of 3-Nitro-1H-indazole is attributed to its ability to interact with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparación Con Compuestos Similares

1H-Indazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

5-Nitroindazole: Similar structure but with the nitro group at the 5-position, leading to different reactivity and biological activity.

3-Amino-1H-indazole: The reduced form of 3-Nitro-1H-indazole, with different chemical and biological properties.

Uniqueness: this compound is unique due to the presence of the nitro group at the 3-position, which significantly influences its chemical reactivity and biological activity. This structural feature makes it a valuable compound for various applications in research and industry .

Actividad Biológica

3-Nitro-1H-indazole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its pharmacological properties, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound (C7H5N3O2) is characterized by a nitro group at the 3-position of the indazole ring. Its structural formula is depicted as follows:

This compound exhibits various chemical properties that influence its biological activity, including solubility and reactivity with different biological targets.

Antimicrobial Activity

Research has shown that this compound derivatives demonstrate significant antimicrobial properties. For instance, a study evaluated the efficacy of several nitroindazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. The results indicated that modifications in the alkyl chain of these derivatives enhanced their antiparasitic activity, making them comparable to established treatments like benznidazole .

Anticancer Properties

In vitro studies have assessed the anticancer potential of this compound derivatives against various cancer cell lines. For example, a series of indazole derivatives were tested against HCT-116 (colon cancer) and MDA-MB-231 (breast cancer) cell lines. The findings revealed that these compounds exhibited mild to moderate anticancer activities, suggesting their potential as therapeutic agents in cancer treatment .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. One study demonstrated that certain indazole derivatives could inhibit pro-inflammatory cytokines in macrophages, indicating their potential use in treating inflammatory diseases .

Neuropharmacological Activity

Indazoles, including this compound, have been studied for their effects on the central nervous system. Some derivatives showed promise as serotonin receptor antagonists, which may contribute to their neuropharmacological effects .

Case Study: Antileishmanial Activity

A significant study focused on the synthesis and evaluation of 3-chloro-6-nitro-1H-indazole derivatives for their antileishmanial activity. These compounds were tested against Leishmania species and showed promising results, indicating that structural modifications could enhance their efficacy against parasitic infections .

Research Findings: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that electron-donating groups at specific positions on the indazole ring significantly improved biological activity. For example, modifications at the 1-position of the indazole ring led to enhanced antichagasic activity against T. cruzi epimastigotes .

Table 1: Biological Activities of this compound Derivatives

| Compound Name | Activity Type | Cell Line/Organism | Efficacy Level |

|---|---|---|---|

| This compound | Antiparasitic | T. cruzi | Moderate |

| 3-Chloro-6-nitro-1H-indazole | Antileishmanial | Leishmania spp. | High |

| Indazole Derivative A | Anticancer | HCT-116 | Mild |

| Indazole Derivative B | Anti-inflammatory | Macrophage Cell Line | Significant Inhibition |

Propiedades

IUPAC Name |

3-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-10(12)7-5-3-1-2-4-6(5)8-9-7/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWIRCRREDNEXTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10491001 | |

| Record name | 3-Nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10491001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31164-27-9 | |

| Record name | 3-Nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10491001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are Aqabamycins and where are they found?

A1: Aqabamycins A-G are a novel group of nitro maleimides discovered in a marine Vibrio species [, ]. These compounds exhibit various biological activities, making them interesting candidates for further research.

Q2: What are the potential applications of Aqabamycins?

A2: While the research primarily focuses on the isolation, structural elucidation, and initial biological activity of Aqabamycins A-G [, ], their unique structures and observed activities suggest potential applications in areas such as drug discovery and chemical biology. Further research is needed to explore these possibilities fully.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.